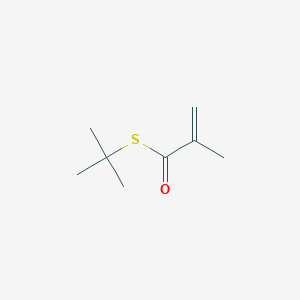![molecular formula C12H17O5P B14637681 Phosphonic acid, [3-(4-methoxyphenyl)-2-oxopropyl]-, dimethyl ester CAS No. 52344-42-0](/img/structure/B14637681.png)
Phosphonic acid, [3-(4-methoxyphenyl)-2-oxopropyl]-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, [3-(4-methoxyphenyl)-2-oxopropyl]-, dimethyl ester is a chemical compound with a complex structure that includes a phosphonic acid group, a methoxyphenyl group, and a dimethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [3-(4-methoxyphenyl)-2-oxopropyl]-, dimethyl ester typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester . Another method involves the catalytic cross-coupling reaction, which uses palladium or nickel catalysts to form the phosphonate ester . The Mannich-type condensation is also used, where an amine, formaldehyde, and a phosphite react to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often employ continuous flow reactors to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, [3-(4-methoxyphenyl)-2-oxopropyl]-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phosphonates.
Applications De Recherche Scientifique
Phosphonic acid, [3-(4-methoxyphenyl)-2-oxopropyl]-, dimethyl ester has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of phosphonic acid, [3-(4-methoxyphenyl)-2-oxopropyl]-, dimethyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes . It can also inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The pathways involved in these interactions depend on the specific application and the molecular structure of the compound .
Comparaison Avec Des Composés Similaires
Phosphonic acid, [3-(4-methoxyphenyl)-2-oxopropyl]-, dimethyl ester can be compared with other similar compounds, such as:
Methylphosphonate: Similar in structure but lacks the methoxyphenyl group.
2-Hydroxyethylphosphonate: Contains a hydroxyethyl group instead of the methoxyphenyl group.
Dimethylphosphonate: Lacks the oxopropyl and methoxyphenyl groups.
These compounds share some chemical properties but differ in their reactivity and applications due to the presence or absence of specific functional groups .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows it to participate in a wide range of chemical reactions and applications, making it a valuable tool for scientists and engineers.
Propriétés
Numéro CAS |
52344-42-0 |
|---|---|
Formule moléculaire |
C12H17O5P |
Poids moléculaire |
272.23 g/mol |
Nom IUPAC |
1-dimethoxyphosphoryl-3-(4-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C12H17O5P/c1-15-12-6-4-10(5-7-12)8-11(13)9-18(14,16-2)17-3/h4-7H,8-9H2,1-3H3 |
Clé InChI |
KWILONJLDPIUPV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CC(=O)CP(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanethione](/img/structure/B14637600.png)
![Morpholine, 4-[1-(4-nitrophenyl)ethenyl]-](/img/structure/B14637603.png)

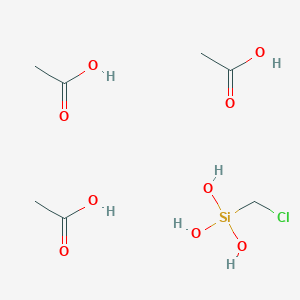
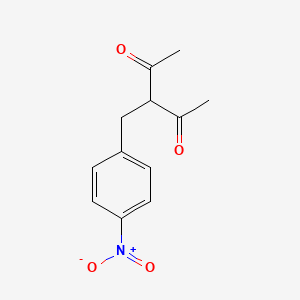

![Pyrido[1,2-a][1,4]diazepine, 4-(diphenylmethylene)decahydro-2-methyl-](/img/structure/B14637646.png)
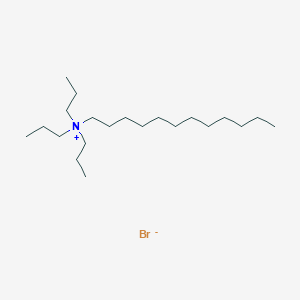
![N-[1-Phenyl-2-(3-phenyl-1,2-oxazol-5-yl)ethylidene]hydroxylamine](/img/structure/B14637662.png)

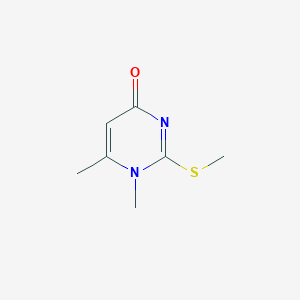
![{(E)-(Propylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14637671.png)
![9-Borabicyclo[3.3.1]nonane, 9-cyclohexyl-](/img/structure/B14637673.png)
